molecular formula C7H11ClN2O2 B3225056 4,6-diamino-2-methylbenzene-1,3-diol;hydrochloride CAS No. 124478-81-5

4,6-diamino-2-methylbenzene-1,3-diol;hydrochloride

Cat. No.: B3225056
CAS No.: 124478-81-5
M. Wt: 190.63 g/mol
InChI Key: ILFNGCVMNKUZGC-UHFFFAOYSA-N
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Properties

IUPAC Name

4,6-diamino-2-methylbenzene-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-3-6(10)4(8)2-5(9)7(3)11;/h2,10-11H,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFNGCVMNKUZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1O)N)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124478-81-5
Record name 1,3-Benzenediol, 4,6-diamino-2-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124478-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,6-diamino-2-methylbenzene-1,3-diol;hydrochloride involves the reaction of 4,6-diaminoresorcinol with hydrochloric acid . The reaction typically takes place under controlled temperature conditions to ensure the formation of the desired product. The compound can be purified through recrystallization from water or other suitable solvents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,6-diamino-2-methylbenzene-1,3-diol;hydrochloride include:

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized materials and in various scientific applications .

Biological Activity

4,6-Diamino-2-methylbenzene-1,3-diol;hydrochloride, also known by its CAS number 124478-81-5, is an organic compound with significant biological activity. This article explores its mechanisms, applications in research and industry, and relevant case studies.

The compound has the molecular formula C6H10Cl2N2O2 and a molecular weight of 213.06 g/mol. It is synthesized through the reaction of 4,6-diaminoresorcinol with hydrochloric acid, often optimized in industrial settings for higher yields and purity using advanced techniques such as continuous flow reactors.

This compound exhibits biological activity primarily through its role as a reducing agent. It participates in redox reactions that can influence various biochemical processes. The compound's amino and hydroxyl groups allow it to engage in substitution reactions, leading to the formation of diverse derivatives that may exhibit distinct biological properties.

Biological Applications

The compound is utilized in several biological contexts:

  • Biochemical Assays : It serves as a reagent in various assays due to its ability to interact with biological molecules.
  • Therapeutic Potential : Research indicates potential applications in treating inflammatory conditions. For instance, compounds related to this structure have shown promising anti-inflammatory effects in cellular models .

Case Study 1: Anti-inflammatory Activity

A study examining derivatives of similar compounds demonstrated significant anti-inflammatory effects. In vitro tests on macrophages activated by imiquimod showed that these compounds could inhibit pro-inflammatory cytokines (IL-23 and IL-6) and reduce neutrophil migration. This suggests potential therapeutic applications for conditions like psoriasis .

Case Study 2: Biochemical Assays

In biochemical assays, this compound has been utilized to explore redox reactions involving various biomolecules. Its ability to act as a reducing agent makes it valuable for studying enzyme kinetics and metabolic pathways.

Summary of Biological Activities

Activity Description
Reducing Agent Participates in redox reactions influencing biochemical processes
Anti-inflammatory Effects Inhibits cytokine production in inflammatory cell models
Biochemical Assays Serves as a reagent for studying interactions with biological molecules

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-diamino-2-methylbenzene-1,3-diol;hydrochloride
Reactant of Route 2
Reactant of Route 2
4,6-diamino-2-methylbenzene-1,3-diol;hydrochloride

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